
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been extensively studied for their potential anticancer properties. For example, novel quinazolinone derivatives with substituted quinoxalindione have been synthesized and evaluated for cytotoxic activity against cancer cell lines, showcasing their potential as anticancer agents (Poorirani et al., 2018). This indicates that compounds with a quinazoline-2,4-dione core could be of interest for the development of new therapeutic agents targeting cancer.
Oxadiazole Moieties for Bioactive Compounds
Compounds featuring oxadiazole rings are known for their broad range of biological activities. The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have demonstrated antitumor activity in vitro, highlighting the potential of oxadiazole-containing compounds in drug discovery and development (Maftei et al., 2013).
Quinazoline-2,4-diones Synthesis from CO2
The synthesis of quinazoline-2,4-diones from CO2 presents an environmentally friendly approach to generating these compounds. A study demonstrated the efficient transformation of CO2 into quinazoline-2,4-diones using ionic liquids as a dual solvent–catalyst system under atmospheric pressure, showcasing an innovative method that could have implications for green chemistry and sustainable synthesis strategies (Lu et al., 2014).
Spectroscopic Studies for Chemical Characterization
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their chemical structures and properties better. Such studies provide insight into the molecular vibrations and electronic structures of complex molecules, aiding in the design of new compounds with desired chemical and physical properties (Sebastian et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine and 3-phenethyl-2,4(1H,3H)-quinazolinedione in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or extraction.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |
CAS番号 |
1105197-06-5 |
製品名 |
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChIキー |
FSKAFINURKPJLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



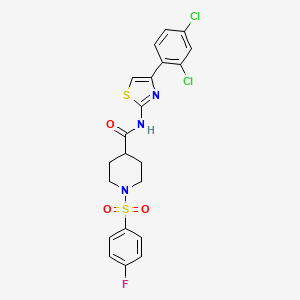
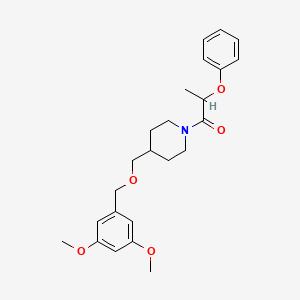
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
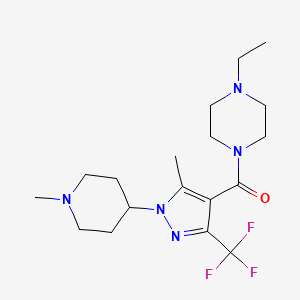
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)
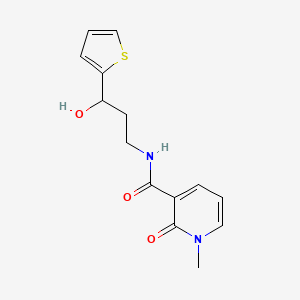
![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)
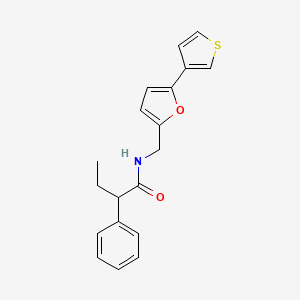
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)


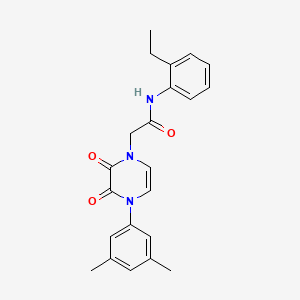
![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)